1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a thiophene ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For its potential interactions with biological targets, such as enzymes or receptors.
Medicine: As a candidate for drug development due to its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can be compared to other compounds containing similar heterocyclic structures, such as:
1,2,3-Thiadiazole derivatives: Known for their anticancer and antibacterial activities.
1,3,4-Thiadiazole derivatives: Studied for their potential as antiviral and anti-inflammatory agents.
Thiophene derivatives: Used in the development of organic electronic materials and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-13(7-10-3-6-19-9-10)16-4-1-11(2-5-16)18-12-8-14-20-15-12/h3,6,8-9,11H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBVADGPJDLXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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